molecular formula C15H16ClN5O2S B14928783 N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14928783
M. Wt: 365.8 g/mol
InChI Key: KLGKWBJTZJFUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 3-chlorobenzyl group and a sulfonamide group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to further reactions to introduce the 3-chlorobenzyl and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-(3-Chlorobenzyl)piperazine
  • N- (3-chlorobenzyl)-1- (4-methylpentanoyl)-L-prolinamide

Uniqueness

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H16ClN5O2S

Molecular Weight

365.8 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H16ClN5O2S/c1-11-14(10-20(2)17-11)24(22,23)19-15-6-7-21(18-15)9-12-4-3-5-13(16)8-12/h3-8,10H,9H2,1-2H3,(H,18,19)

InChI Key

KLGKWBJTZJFUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.